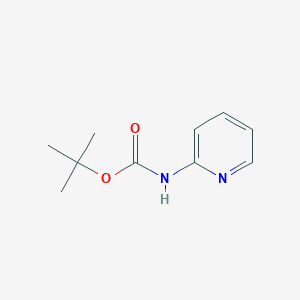

2-(Boc-amino)pyridine

Beschreibung

2-(Boc-amino)pyridine (CAS: 38427-94-0) is a pyridine derivative featuring a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol). The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) for subsequent functionalization . This compound is widely utilized in coordination chemistry as a co-ligand for transition metals (e.g., Ni, Co) and in pharmaceutical synthesis as a building block for inhibitors and macrocyclic peptides .

Eigenschaften

IUPAC Name |

tert-butyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUGTGTZBRUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458696 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38427-94-0 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BOC-AMINO)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most straightforward method involves reacting 2-aminopyridine with (Boc)₂O in the presence of a base. According to CN103880739A, this reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O, facilitated by deprotonation via a base such as triethylamine (TEA) or sodium hydroxide. The general reaction scheme is:

Typical conditions include:

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate

-

Temperature: 0–50°C

-

Reaction Time: 2–24 hours

A representative protocol from CN103880739A uses 2-aminopyridine (11.0 g, 116 mmol) and (Boc)₂O (67.5 g, 309 mmol) in a mixed solvent of tert-butanol and isopropanol (45 mL) at 15°C for 4 hours, yielding 66% product with 97.32% purity after recrystallization.

Optimization and Scalability

Scale-up experiments demonstrated consistent yields. For instance, a 50 L reactor produced 4,334 g of this compound with 78% yield and 99.62% purity using tert-butanol/isopropanol at 65°C. The choice of solvent significantly impacts purity; polar aprotic solvents like DCM minimize side reactions such as N,O-bis-Boc formation.

Coupling Reagent-Assisted Boc Protection

Role of EDCI/HOBT in Enhancing Selectivity

CN102936220A introduces a method employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to activate (Boc)₂O, improving reaction efficiency and selectivity. The mechanism involves in situ generation of an active ester intermediate, which reacts preferentially with the amine:

Conditions:

-

Molar Ratios: 2-aminopyridine:(Boc)₂O:EDCI:HOBT:TEA = 1:1.5–2:1.5–3:0.05–0.1:1.5–3

-

Solvent: Dichloromethane

-

Time: 0.5–2 hours

In Example 1 of CN102936220A, 2-aminopyridine (10.6 mmol) reacted with (Boc)₂O (16 mmol), EDCI (16 mmol), HOBT (0.5 mmol), and TEA (16 mmol) in DCM at room temperature for 2 hours, achieving 90% yield and a 20:1 mono-/di-Boc product ratio.

Comparative Advantages

This method reduces reaction times from 24 hours to 2 hours and enhances selectivity, minimizing di-Boc byproducts. However, it requires additional purification steps (e.g., column chromatography), increasing operational complexity.

Comparative Analysis of Methods

Industrial and Laboratory Considerations

Solvent and Temperature Optimization

Analyse Chemischer Reaktionen

Substitution Reactions

The Boc group in 2-(Boc-amino)pyridine can be selectively removed or modified under controlled conditions:

Deprotection via Acidic Hydrolysis

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate 2-aminopyridine. Common reagents and yields include:

| Acid | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | 2 | 95 | |

| HCl (4M in dioxane) | DCM | 4 | 88 |

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol .

Amidation and Acylation

The free amino group (post-deprotection) reacts with electrophiles to form amides or ureas:

Reaction with Carboxylic Acids

| Carboxylic Acid | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Acetic acid | EDCI/HOBT | DCM | 87 |

| Benzoyl chloride | None | THF | 92 |

Key Observation : EDCI/HOBT systems minimize racemization compared to DMAP-catalyzed methods .

Nucleophilic Aromatic Substitution

The pyridine ring participates in substitutions at specific positions due to electronic effects:

Halogenation

| Reagent | Position | Product | Yield (%) |

|---|---|---|---|

| NBS (in CCl₄) | C-3 | 3-Bromo-2-(Boc-amino)pyridine | 78 |

| NCS (in DMF) | C-5 | 5-Chloro-2-(Boc-amino)pyridine | 65 |

Electronic Effects : The Boc group directs electrophiles to the meta position relative to the amino group .

Boc Protection Efficiency

A patent study compared Boc-protection methods for 2-aminopyridine derivatives :

| Method | Catalyst | Time (h) | Yield (%) | Selectivity (Mono:Di-Boc) |

|---|---|---|---|---|

| EDCI/HOBT/TEA | EDCI | 2 | 90 | 20:1 |

| Boc₂O/DMAP | DMAP | 8 | 60 | 4:1 |

Advantage : EDCI/HOBT systems achieve higher yields and selectivity due to reduced steric hindrance .

Formation of Imidazo[1,2-a]pyridines

Reaction with arylglyoxal hydrates under ZnCl₂ catalysis yields imidazo[1,2-a]pyridines :

textThis compound + Arylglyoxal hydrate → Imidazo[1,2-a]pyridine (Yield: 70–85%)

Conditions : Toluene/EtOH (2:3), 80°C, 12 h .

Steric and Electronic Effects

-

Steric Hindrance : The Boc group suppresses undesired side reactions at the amino group, enabling regioselective functionalization .

-

Electronic Withdrawal : The pyridine ring’s electron deficiency facilitates nucleophilic attacks at electron-rich positions .

Stability Under Basic Conditions

The Boc group remains intact under mild alkaline conditions (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) leads to gradual degradation.

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The Boc group serves as a protective moiety for amines, allowing for selective reactions without affecting other functional groups. The dual protection of amino functions is crucial in synthesizing complex molecules. For instance, the use of Boc derivatives facilitates the synthesis of peptides and other biologically active compounds by providing a means to protect reactive amine functionalities during multi-step reactions .

Table 1: Synthesis Methods for 2-(Boc-amino)pyridine Derivatives

Pharmaceutical Applications

This compound is utilized as an active pharmaceutical ingredient (API) and as an intermediate in drug development. Its derivatives have shown potential in treating various conditions due to their biological activity.

Case Study: Anticancer Agents

A notable application involves the synthesis of novel anticancer agents based on this compound scaffolds. Researchers have reported that these compounds exhibit significant cytotoxicity against cancer cell lines, demonstrating the potential for further development into therapeutic agents .

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound-5-carboxaldehyde | Anticancer | 15 | |

| N-Boc-derivative | Antimicrobial | 25 |

Applications in Organic Synthesis

The versatility of this compound extends to various synthetic applications:

- Peptide Synthesis : The compound is integral in solid-phase peptide synthesis, where it acts as a building block for constructing peptide chains .

- Catalysis : It has been employed as a catalyst or co-catalyst in various reactions, enhancing reaction rates and selectivity .

Table 3: Synthetic Applications of this compound

Wirkmechanismus

The mechanism of action of 2-(Boc-amino)pyridine primarily involves its role as a protecting group for amino functions. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boc-Protected Pyridine Derivatives

(a) 2-(Boc-amino)-5-bromopyridine

- CAS : 159451-66-8

- Molecular Formula : C₁₀H₁₃BrN₂O₂ (MW: 273.13 g/mol)

- Key Features: The 5-bromo substituent introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). Its Boc group stabilizes the amino group during metal-catalyzed transformations.

- Applications: Used in organometallic synthesis and as a precursor for functionalized pyridine ligands .

(b) 5-Aminomethyl-2-(Boc-amino)pyridine

- CAS : 187237-37-2

- Molecular Formula : C₁₁H₁₇N₃O₂ (MW: 223.28 g/mol)

- Key Features: The aminomethyl group at the 5-position enhances chelation capabilities, making it suitable for constructing macrocyclic peptides or metal-organic frameworks (MOFs).

- Applications : Critical in antibacterial peptide synthesis and as a bifunctional linker in coordination polymers .

(c) 2-(Boc-amino)pyridine-5-boronic acid pinacol ester

- CAS : 910462-31-6

- Molecular Formula : C₁₆H₂₄BN₂O₄ (MW: 319.19 g/mol)

- Key Features: The boronic ester moiety enables Suzuki couplings, while the Boc group ensures amino protection. The pinacol ester improves solubility in organic solvents.

- Applications : Key reagent in medicinal chemistry for synthesizing aryl-pyridine hybrids .

Non-Boc Pyridine Derivatives

(a) 2-Aminopyridine

- CAS : 504-29-0

- Molecular Formula : C₅H₆N₂ (MW: 94.12 g/mol)

- Key Differences: Lacks the Boc group, making the amino group more reactive but less stable under acidic/basic conditions.

- Applications: Direct precursor for pharmaceuticals (e.g., antihistamines) and agrochemicals. Less suited for multi-step syntheses requiring amino protection .

(b) 2-(2-Aminoethyl)pyridine

Structural and Functional Comparison

Table 1: Comparative Analysis of Key Compounds

| Compound | CAS | Molecular Formula | MW (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| This compound | 38427-94-0 | C₁₀H₁₄N₂O₂ | 194.23 | Boc protection, stable coordination | Metal complexes, peptide synthesis |

| 2-(Boc-amino)-5-bromopyridine | 159451-66-8 | C₁₀H₁₃BrN₂O₂ | 273.13 | Bromo substituent, Suzuki coupling | Organometallic synthesis |

| 5-Aminomethyl-2-(Boc-amino)pyridine | 187237-37-2 | C₁₁H₁₇N₃O₂ | 223.28 | Bifunctional chelation | Antibacterial agents, MOFs |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.12 | Unprotected amine, high reactivity | Pharmaceuticals, agrochemicals |

Coordination Chemistry

- Ni/Co Complexes: this compound forms isostructural complexes with Ni(NCS)₂ and Co(NCS)₂, such as Ni(NCS)₂(4-(Boc-amino)pyridine)₂·CH₃CN, which exhibits linear or corrugated chain structures depending on the solvent .

- Thermal Stability: Boc-protected derivatives show higher thermal stability (decomposition >200°C) compared to non-Boc analogues (e.g., 2-aminopyridine decomposes at ~150°C) .

Biologische Aktivität

2-(Boc-amino)pyridine, a compound featuring a tert-butoxycarbonyl (Boc) protecting group on an amino group attached to a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The Boc group is commonly used in organic synthesis as a protecting group for amines. It enhances the stability and solubility of compounds while facilitating various chemical transformations. The presence of the pyridine moiety contributes to the compound's potential interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi.

- Antiparasitic Effects : Related compounds have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which play crucial roles in cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the pyridine ring and Boc group can significantly influence the compound's efficacy and selectivity.

Table 1: Summary of SAR Findings

Case Studies

Several studies have explored the biological activity of this compound derivatives:

- Antiparasitic Activity : A study demonstrated that certain derivatives inhibited P. falciparum with IC50 values in the low nanomolar range, indicating strong antiparasitic potential. The selectivity index was also favorable, suggesting minimal cytotoxicity to human cells .

- Enzyme Inhibition : Research indicated that modifications to the pyridine ring could enhance inhibitory effects on specific kinases involved in cancer pathways. This opens avenues for developing targeted therapies using these derivatives .

- Antimicrobial Properties : A derivative of this compound was tested against various bacterial strains, showing significant antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Kinase Inhibition : The compound may bind to ATP-binding sites in kinases, disrupting their function and leading to downstream effects on cell proliferation and survival.

- Membrane Interaction : Some derivatives show affinity for bacterial membranes, disrupting membrane integrity and leading to cell death.

Q & A

Basic Research Questions

Q. 1. What synthetic routes are commonly employed for preparing 2-(Boc-amino)pyridine, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of 2-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the Boc group, controlling reaction temperature (typically 0–25°C), and stoichiometric ratios to minimize side reactions like overprotection. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is essential for isolating high-purity product .

Q. 3. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and pyridine ring protons (aromatic region, 7–8.5 ppm).

- IR Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹) from the Boc group and N-H stretches (if deprotected).

- X-ray Crystallography : Provides definitive structural confirmation, as seen in related pyridine derivatives (e.g., CCDC 2129140 in cadmium complexes) .

Q. 4. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate in:

- Enzyme Inhibitor Design : The Boc-protected amine enables selective deprotection for coupling with pharmacophores.

- Organometallic Chemistry : The pyridine nitrogen coordinates transition metals (e.g., Pd, Cd) in catalytic systems, as demonstrated in studies of Cd(II) complexes .

- Fragment-Based Drug Discovery : Its small size and modularity make it suitable for constructing ligand libraries .

Advanced Research Questions

Q. 5. How can computational methods predict the reactivity of this compound in organometallic complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict coordination behavior with metals like Pd or Cd. Comparative analysis with crystallographic data (e.g., bond lengths/angles in Cd complexes) validates computational models. Studies using software like Gaussian or ORCA are recommended to explore steric and electronic effects of the Boc group .

Q. 6. What experimental strategies address low yields in Boc deprotection during derivative synthesis?

- Methodological Answer :

- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane for efficient Boc removal while minimizing side reactions.

- Temperature Control : Deprotection at 0°C reduces degradation of acid-sensitive intermediates.

- Workflow Optimization : Employ Design of Experiments (DOE) to systematically vary solvent polarity, acid concentration, and reaction time. Monitor progress via TLC or LC-MS .

Q. 7. How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data with authenticated standards from NIST Chemistry WebBook (e.g., reference NMR/IR spectra for pyridine derivatives).

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR) by replicating literature conditions.

- Primary Literature Review : Analyze experimental sections of peer-reviewed studies (e.g., synthesis protocols in crystallography papers) to identify methodological differences .

Q. 8. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for studies involving this compound?

- Methodological Answer :

- PICO(T) : Frame questions around Population (e.g., catalytic systems), Intervention (e.g., Boc deprotection), Comparison (e.g., alternative protecting groups), and Outcome (e.g., reaction yield).

- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (e.g., novel metal coordination), Novel (addressing literature gaps), Ethical (safe handling), and Relevant (applications in drug discovery) .

Methodological Resources

- Databases for Literature Review : PubMed, SciFinder, and Reaxys for synthetic protocols; Cambridge Structural Database (CSD) for crystallographic data .

- Safety and Handling : Refer to Safety Data Sheets (SDS) for pyridine derivatives (e.g., CAS 38427-94-0) and institutional guidelines for handling hygroscopic or toxic reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.